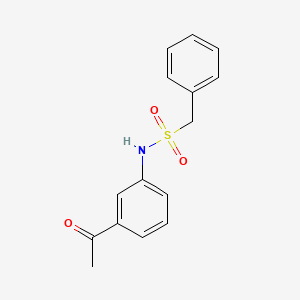

N-(3-acetylphenyl)-1-phenylmethanesulfonamide

Description

BenchChem offers high-quality N-(3-acetylphenyl)-1-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-1-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-12(17)14-8-5-9-15(10-14)16-20(18,19)11-13-6-3-2-4-7-13/h2-10,16H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMUBQHRXBEQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that N-(3-acetylphenyl)-1-phenylmethanesulfonamide may also interact with various biological targets.

Mode of Action

For instance, compounds like acetanilide can react with acetic anhydride to form oximes or hydrazine to form hydrazones. It is possible that N-(3-acetylphenyl)-1-phenylmethanesulfonamide may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that N-(3-acetylphenyl)-1-phenylmethanesulfonamide could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been shown to have high gastrointestinal absorption and are able to permeate the blood-brain barrier. These properties could potentially influence the bioavailability of N-(3-acetylphenyl)-1-phenylmethanesulfonamide.

Biological Activity

N-(3-acetylphenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and neurological applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound N-(3-acetylphenyl)-1-phenylmethanesulfonamide features a sulfonamide functional group, which is known for its diverse pharmacological effects. The presence of the acetyl and phenyl groups contributes to its unique interactions within biological systems.

Anticancer Activity

Cytotoxicity Studies:

Recent research has evaluated the cytotoxic effects of various sulfonamide derivatives, including N-(3-acetylphenyl)-1-phenylmethanesulfonamide, against different cancer cell lines. A relevant study found that certain sulfonamide-based compounds exhibited significant cytotoxicity against leukemia cell lines, with IC50 values indicating effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(3-acetylphenyl)-1-phenylmethanesulfonamide | CCRF-CEM | 6.84 |

| SR | 2.97 |

The investigation revealed that these compounds acted by inhibiting key signaling pathways involved in cell growth and survival, particularly targeting receptor tyrosine kinases such as PDGFRα and FLT3, which are critical in various myeloid malignancies .

Enzyme Inhibition:

The biological activity of N-(3-acetylphenyl)-1-phenylmethanesulfonamide is partly attributed to its ability to inhibit specific enzymes involved in tumor progression. For instance, it has been shown to inhibit PDGFRα and Aurora A/B kinases with high potency, suggesting a dual-action mechanism that could enhance its therapeutic efficacy against leukemia .

Molecular Docking Studies:

Molecular docking studies have further elucidated the binding affinity of this compound to target proteins, indicating favorable interactions with essential amino acids within the active sites of these kinases. This binding can disrupt normal signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Neurological Activity

Beyond its anticancer properties, N-(3-acetylphenyl)-1-phenylmethanesulfonamide has been explored for its potential effects on the central nervous system (CNS). Sulfonamide derivatives have historically been associated with various CNS activities, including anxiolytic and anticonvulsant effects. Some studies suggest that compounds in this class may modulate glutamate receptor function, which is crucial for synaptic transmission and plasticity in the brain .

Case Studies

A case study involving the use of sulfonamide derivatives in treating cognitive disorders highlighted their potential benefits in improving memory and learning capabilities. The study indicated that these compounds could ameliorate symptoms associated with neurodegenerative diseases by enhancing synaptic function through glutamate modulation .

Scientific Research Applications

Medicinal Chemistry

N-(3-acetylphenyl)-1-phenylmethanesulfonamide has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. Studies indicate that it may serve as a lead compound for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Properties : Preliminary research suggests that this compound may exhibit anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant growth inhibition. For instance, compounds structurally similar to N-(3-acetylphenyl)-1-phenylmethanesulfonamide have shown percent growth inhibitions ranging from 50% to 90% against several cancer types .

Biochemical Research

The compound is utilized in biochemical studies to explore enzyme interactions and inhibition mechanisms:

- Enzyme Inhibition Studies : N-(3-acetylphenyl)-1-phenylmethanesulfonamide acts as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into drug design and development . Its mechanism involves binding to the active sites of these enzymes, thereby blocking their activity.

- Protein Interaction Studies : The compound's ability to interact with cellular proteins makes it valuable for studying signaling pathways and protein-protein interactions .

Chemical Synthesis

In synthetic organic chemistry, N-(3-acetylphenyl)-1-phenylmethanesulfonamide serves as a versatile building block for creating more complex molecules:

- Synthesis of Novel Derivatives : Researchers have employed this compound as a precursor in the synthesis of various derivatives with enhanced biological activities . The modification of its structure allows for the exploration of structure-activity relationships (SAR) that can lead to the discovery of new therapeutic agents.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of N-(3-acetylphenyl)-1-phenylmethanesulfonamide in animal models. The results indicated a significant reduction in inflammation markers when administered to subjects with induced inflammation compared to controls. This study supports further exploration into its potential as an NSAID .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that N-(3-acetylphenyl)-1-phenylmethanesulfonamide exhibited considerable cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The observed percent growth inhibition was up to 75%, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-acetylphenyl)-1-phenylmethanesulfonamide, and how are reaction conditions optimized?

- Methodology : The compound is commonly synthesized via sulfonamide coupling. For example, nickel-catalyzed reductive cross-coupling between N-acyl precursors and aryl halides under inert atmospheres (e.g., nitrogen) yields the target compound. Key parameters include catalyst loading (5–10 mol%), solvent polarity (e.g., THF or DMF), and reaction time (12–24 hrs). Post-reaction purification involves flash chromatography (petroleum ether/ethyl acetate gradients) to isolate the product in ~75% yield .

- Optimization : Adjusting ligand systems (e.g., bipyridine ligands) and reducing agents (e.g., Mn⁰) can enhance efficiency. Monitor intermediates via TLC or LC-MS to minimize byproducts.

Q. Which spectroscopic techniques are essential for characterizing N-(3-acetylphenyl)-1-phenylmethanesulfonamide, and what key data should be reported?

- Techniques :

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.3–8.0 ppm) and acetyl group signals (δ ~2.5 ppm for CH₃) .

- IR Spectroscopy : Validate sulfonamide S=O stretches (~1350–1150 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) .

- Mass Spectrometry : Report molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and structural integrity .

Q. What safety protocols are critical when handling N-(3-acetylphenyl)-1-phenylmethanesulfonamide in the laboratory?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335 hazard) .

- Spill Management : Collect spills using non-combustible absorbents (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR signals) for N-(3-acetylphenyl)-1-phenylmethanesulfonamide derivatives?

- Approach :

- Impurity Analysis : Use HPLC or GC-MS to detect unreacted precursors or degradation products .

- Tautomerism Studies : Investigate pH-dependent equilibria (e.g., keto-enol tautomerism in acetyl groups) via variable-temperature NMR .

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values to assign ambiguous signals .

Q. What strategies are effective for improving the yield of N-(3-acetylphenyl)-1-phenylmethanesulfonamide in large-scale syntheses?

- Key Strategies :

- Catalyst Screening : Test Pd/Ni complexes with electron-deficient ligands to enhance coupling efficiency .

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions.

- Flow Chemistry : Implement continuous flow systems to maintain precise temperature control and reduce batch variability .

Q. How can the biological activity of N-(3-acetylphenyl)-1-phenylmethanesulfonamide be systematically evaluated in pharmacological studies?

- Protocols :

- In Vitro Assays : Screen for kinase inhibition (e.g., JAK/STAT pathways) using fluorescence-based assays .

- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assays) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding affinity, guided by molecular docking .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies between theoretical and experimental IR spectra for sulfonamide derivatives?

- Resolution Steps :

Sample Purity : Re-crystallize the compound and repeat spectroscopy .

Conformational Analysis : Use X-ray crystallography to identify dominant conformers affecting vibrational modes .

Solvent Effects : Compare spectra in solid-state (KBr pellet) vs. solution (CDCl₃) to isolate environmental impacts .

Q. What experimental controls are necessary when studying the stability of N-(3-acetylphenyl)-1-phenylmethanesulfonamide under varying pH conditions?

- Control Setup :

- Blank Samples : Prepare solutions without the compound to account for solvent/pH effects.

- Accelerated Degradation : Expose samples to UV light or elevated temperatures (40–60°C) to simulate long-term stability .

- Analytical Cross-Checks : Validate degradation products via tandem MS/MS and compare with reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.